5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NOS/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
ZBVNTKPPYLNWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SCC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Methyl 2h Benzo B Thiazin 3 4h One
Classical Approaches to the 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine framework is a cornerstone in medicinal chemistry, and its classical syntheses have been extensively documented. nih.govcbijournal.com The most prevalent and direct methods for constructing the 2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one core involve the reaction of 2-aminothiophenols with suitable two-carbon synthons. nih.gov
A primary classical route is the condensation of a 2-aminothiophenol with an α-halo acid, such as 2-chloroacetic acid, or its corresponding ester, like ethyl 2-bromoalkanoates. nih.govopenmedicinalchemistryjournal.com This reaction proceeds via an initial S-alkylation of the highly nucleophilic thiol group, followed by an intramolecular cyclization through the nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of the six-membered thiazinone ring. Another well-established method involves the reaction of 2-aminothiophenols with β-diketones or β-ketoesters, which typically yields 4H-1,4-benzothiazine derivatives. ijcrt.orgopenmedicinalchemistryjournal.com These foundational reactions, while effective, often require harsh conditions, long reaction times, and the use of potentially toxic solvents. ijcrt.org
Contemporary Synthetic Routes to 5-Methyl-2H-benzo[b]ijcrt.orgnih.govthiazin-3(4H)-one
Modern synthetic chemistry has introduced a variety of advanced methods for the preparation of 5-Methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one, focusing on improved yields, selectivity, and sustainability.
The most direct synthesis of 5-Methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one involves the cyclocondensation of 2-amino-3-methylbenzenethiol with a C2 electrophile like chloroacetyl chloride or chloroacetic acid. This reaction specifically places the methyl group at the desired 5-position on the resulting benzothiazine ring.
Alternative cyclization strategies for the broader benzothiazinone class have also been developed. For instance, reactions of 2-aminothiophenols with furan-2,3-diones have been utilized to produce 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. beilstein-journals.org Another innovative approach involves a TFA-catalyzed umpolung strategy, which allows for the functionalization of ketones with 2-aminothiophenols to access various 2H-benzo-1,4-thiazine derivatives. nih.govnih.gov
| Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol + Ethyl 2-bromoalkanoate | Base-catalyzed condensation | 2H-Benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one | nih.gov |
| 2-Aminothiophenol + Furan-2,3-dione | Solvent-switchable reaction | 2-Hydroxy-2H-1,4-benzothiazin-3(4H)-one | beilstein-journals.org |
| 2-Aminothiophenol + Diethyl acetylenedicarboxylate | Room temperature, ethanol | Ethyl (3-oxo- ijcrt.orgnih.govbenzothiazin-2-ylidene)acetate | nih.gov |
| 2-Aminothiophenol + Azide derivatives | Diisopropylethylamine in acetone | N-(3-oxo-3,4-dihydro-2H-benzo[b] ijcrt.orgnih.govthiazin-2-yl)benzamide | cbijournal.com |
Transition-metal catalysis offers powerful tools for constructing heterocyclic rings through C-S and C-N bond-forming reactions. While specific examples for 5-Methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one are not extensively detailed, analogous syntheses highlight the potential of these methods. Copper-catalyzed intramolecular amination of aryl bromides has been successfully employed to prepare N-substituted benzo-1,4-thiazine-2-carboxylates. nih.gov This strategy involves the formation of the crucial C-N bond to close the thiazine (B8601807) ring, a process that could be adapted for the target molecule by starting with an appropriate N-(2-bromo-6-methylphenyl)thioacetamide precursor. Such methods often provide milder reaction conditions and broader substrate scope compared to classical approaches.
In line with the principles of sustainable chemistry, several eco-friendly methods for synthesizing the 1,4-benzothiazine scaffold have been developed. nih.gov These approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption.
Microwave-Assisted Synthesis : The use of microwave irradiation significantly accelerates the reaction between 2-aminothiophenols and β-dicarbonyl compounds, often under solvent-free conditions using a solid support like basic alumina, with reaction times dropping to just a few minutes. nih.govopenmedicinalchemistryjournal.com
Aqueous Media : The cyclocondensation of 1,3-dicarbonyl compounds with substituted diaryl disulfides has been achieved in water using β-cyclodextrin as a supramolecular catalyst. cbijournal.comnih.govnih.gov This method avoids volatile organic solvents and provides excellent yields.
Biocatalysis : Baker's yeast has been employed as a whole-cell biocatalyst for the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds in methanol, a process that can be further accelerated by ultrasonic irradiation. nih.gov
Novel Catalysts : Graphene oxide has been reported as an efficient and recyclable carbocatalyst for the benign synthesis of functionalized 1,4-benzothiazines. nih.gov
| Green Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Solvent-free, basic alumina support | Rapid (6-11 min), high yields (69-85%) | nih.gov |
| Supramolecular Catalysis | β-cyclodextrin in water | Environmentally friendly, high yields (70-91%) | cbijournal.comnih.gov |
| Biocatalysis | Baker's yeast, ultrasonic irradiation | Mild conditions, moderate to good yields (51-82%) | nih.gov |
| Carbocatalysis | Graphene oxide (GO) | Benign, efficient | nih.gov |
Stereoselective Synthesis of Chiral Analogues of 5-Methyl-2H-benzo[b]ijcrt.orgnih.govthiazin-3(4H)-one
While 5-Methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one itself is an achiral molecule, the introduction of a substituent at the C2 position creates a stereocenter, making stereoselective synthesis a critical consideration for developing chiral analogues. Such syntheses typically involve either the use of chiral starting materials or the application of asymmetric catalysis.
One reported strategy involves the regioselective opening of chiral epoxides with 2-aminothiophenol. acgpubs.org This reaction leads to the formation of chiral 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] ijcrt.orgnih.govthiazine-3-carboxylates, demonstrating a viable pathway to enantiomerically enriched benzothiazinones. acgpubs.org Another approach involves coupling the benzothiazine scaffold with chiral molecules, such as amino acids, followed by stereoselective transformations like hydrogenation to create nonproteinogenic amino acids with a defined stereochemistry. nih.gov These methods are crucial for preparing specific enantiomers for pharmacological evaluation, as different stereoisomers can exhibit distinct biological activities.
Derivatization and Functionalization Strategies for 5-Methyl-2H-benzo[b]ijcrt.orgnih.govthiazin-3(4H)-one
The 5-Methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one scaffold possesses several reactive sites that allow for extensive derivatization to create a library of analogues for structure-activity relationship studies.
N-Functionalization : The secondary amine at the 4-position is a key handle for modification. It can be readily alkylated or acylated under basic conditions to introduce a wide variety of substituents. researchgate.net
C2-Methylene Functionalization : The methylene (B1212753) group at the C2 position, being adjacent to a carbonyl group, is activated and can undergo condensation reactions. For example, it can react with aldehydes in a Knoevenagel-type condensation to form 2-ylidene derivatives. researchgate.net
Aromatic Ring Functionalization : The benzene (B151609) ring can be functionalized through electrophilic substitution reactions. For instance, Friedel-Crafts acylation can introduce a keto group onto the aromatic ring, as demonstrated by the synthesis of 6-(2-chloroacetyl)-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one. mdpi.com This acyl group can then serve as a point of attachment for other moieties through nucleophilic substitution. mdpi.com
Multi-step Derivatization : More complex modifications are also possible. The core structure can be chemically transformed, such as through oxidation of the sulfur atom to a sulfone, followed by substitution at other positions to build complex molecular architectures. nih.gov
| Reactive Site | Reaction Type | Example Product | Reference |
|---|---|---|---|
| N4-Amine | Alkylation/Acylation | 4-Alkyl/Acyl-5-methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one | researchgate.net |
| C2-Methylene | Knoevenagel Condensation | 2-(Phenylmethylidene)-5-methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one | researchgate.net |
| Aromatic Ring | Friedel-Crafts Acylation | 6-Acetyl-5-methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one | mdpi.com |
| Sulfur Atom | Oxidation | 5-Methyl-2H-benzo[b] ijcrt.orgnih.govthiazin-3(4H)-one 1,1-dioxide | nih.gov |
Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2h Benzo B Thiazin 3 4h One
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[b]thiazinone Core
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the 5-methyl derivative, electrophilic attack is anticipated to preferentially occur at the positions activated by the methyl group and the heteroatoms, while avoiding positions deactivated by the carbonyl group.
Nucleophilic substitution reactions on the benzo[b]thiazinone core are less common on the aromatic ring itself unless it is activated by strongly electron-withdrawing groups, such as a nitro group. However, the carbonyl carbon of the lactam is an electrophilic center and can be attacked by nucleophiles. More significantly, nucleophilic substitution can occur at positions on the heterocyclic ring or at substituents attached to the core. For instance, derivatives of 2H-benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one bearing a leaving group, such as a halogen, on the aromatic ring can undergo nucleophilic aromatic substitution. Additionally, nucleophilic attack at the C2 position of the thiazinone ring can lead to ring-opening or other transformations. Studies on related benzothiazinone systems have shown that nucleophiles like thiolates and cyanide can induce significant electronic and structural changes. acs.orgnih.gov For example, a 6-(2-chloroacetyl)-2H-benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one derivative has been shown to undergo nucleophilic substitution where the chlorine is displaced by thiadiazole derivatives. nih.govmdpi.com
Ring-Opening and Rearrangement Reactions of 5-Methyl-2H-benzo[b]organic-chemistry.orgiucr.orgthiazin-3(4H)-one
The thiazinone ring in 5-Methyl-2H-benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one can undergo cleavage under certain conditions. Strong nucleophiles or harsh acidic or basic conditions can lead to the hydrolysis of the amide bond, resulting in the opening of the heterocyclic ring to form an amino acid precursor.
A notable rearrangement reaction observed in a related benzothiazinone system is a ring contraction. The oxidation of a benzothiazinone with 3-chloroperbenzoic acid (m-CPBA) was expected to yield the corresponding sulfoxide (B87167). Instead, an unexpected ring contraction occurred, leading to the formation of a benzisothiazolinone 1-oxide. A proposed mechanism involves the initial oxidation of the sulfur to a sulfoxide, followed by the nucleophilic addition of water to the C=N bond of the tautomeric form of the benzothiazinone. Subsequent ring opening, rearrangement, and dehydration lead to the contracted ring system. iucr.org This highlights the potential for complex rearrangements within this heterocyclic family.
Another potential rearrangement is the Beckmann rearrangement, which involves the conversion of an oxime to an amide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com If the carbonyl group of 5-Methyl-2H-benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one were converted to its corresponding oxime, treatment with acid could potentially induce a rearrangement, leading to an expanded ring system or other rearranged products. The Beckmann rearrangement is a well-established reaction in organic synthesis and has been studied for various cyclic and acyclic oximes. organicreactions.orgillinois.edu
Furthermore, nucleophile-induced ring contractions have been documented in more complex systems containing the benzothiazine moiety. For example, pyrrolo[2,1-c] organic-chemistry.orgiucr.orgbenzothiazines have been shown to undergo ring contraction to pyrrolo[2,1-b] organic-chemistry.orgmasterorganicchemistry.combenzothiazoles upon treatment with nucleophiles. The proposed mechanism involves nucleophilic attack at a carbonyl carbon, leading to the cleavage of a sulfur-carbon bond, followed by an intramolecular cyclization and rearrangement. beilstein-journals.org
Oxidation and Reduction Chemistry of the Thiazinone Ring in 5-Methyl-2H-benzo[b]thiazin-3(4H)-one
The sulfur atom in the thiazinone ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) can convert the sulfide to a sulfoxide and further to a sulfone. acs.org The oxidation state of the sulfur atom can significantly influence the biological activity and chemical properties of the molecule. For instance, the oxidation of the sulfur atom in the antitubercular drug BTZ043, a related benzothiazinone, was studied to understand its effect on the drug's activity. acs.org The resulting sulfoxide and sulfone derivatives can exhibit different electronic and conformational properties compared to the parent sulfide. The formation of 2H-Benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one 1,1-dioxide has been reported, indicating the accessibility of the sulfone oxidation state. chiralen.com
As previously mentioned, the oxidation of a benzothiazinone can also be accompanied by unexpected rearrangements, such as ring contraction. iucr.org
The reduction of the 5-Methyl-2H-benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one core can occur at the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl to a methylene (B1212753) group, which would yield the corresponding 5-methyl-3,4-dihydro-2H-benzo[b] organic-chemistry.orgiucr.orgthiazine (B8601807). Milder reducing agents might selectively reduce other functional groups if present, without affecting the amide. The specific outcome of a reduction reaction would depend on the reagent and reaction conditions employed.
Heteroatom Reactivity and Transformations within 5-Methyl-2H-benzo[b]thiazin-3(4H)-one
The nitrogen and sulfur heteroatoms in the thiazinone ring are key centers of reactivity. The amide nitrogen is nucleophilic and can participate in various reactions. N-alkylation is a common transformation, where the hydrogen on the nitrogen is replaced by an alkyl group. This is typically achieved by treating the benzothiazinone with an alkyl halide in the presence of a base. researchgate.netnih.gov For example, 2H-benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one has been alkylated with benzyl chloride using potassium carbonate as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst. nih.gov Similarly, N-acylation can be performed to introduce an acyl group at the nitrogen position.
Photochemical and Thermochemical Transformations of 5-Methyl-2H-benzo[b]organic-chemistry.orgiucr.orgthiazin-3(4H)-one
The photochemical reactivity of 5-Methyl-2H-benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one is not extensively documented in the literature. However, heterocyclic compounds containing aromatic and carbonyl moieties can undergo various photochemical transformations upon irradiation with UV light. Potential reactions could include photochemical rearrangements, cycloadditions, or the formation of radical species. For instance, a photochemical Beckmann rearrangement has been described for some oximes, which proceeds through a different mechanism than the acid-catalyzed counterpart. organicreactions.org It is plausible that derivatives of 5-Methyl-2H-benzo[b] organic-chemistry.orgiucr.orgthiazin-3(4H)-one could exhibit interesting photochemical behavior.
Thermochemical transformations would involve the decomposition of the molecule at elevated temperatures. The stability of the benzothiazinone ring system is generally good; however, at high temperatures, fragmentation of the molecule could occur. The likely points of cleavage would be the weaker bonds in the molecule, such as the C-S or C-N bonds in the heterocyclic ring. The specific decomposition pathway and products would depend on the temperature and the presence of other reagents or catalysts. Some studies on the synthesis of benzothiazinones note decomposition at elevated temperatures, suggesting a limitation to their thermal stability under certain reaction conditions. d-nb.info
Advanced Spectroscopic and Crystallographic Characterization of 5 Methyl 2h Benzo B Thiazin 3 4h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Methyl-2H-benzo[b]nih.govnih.govthiazin-3(4H)-one and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Expected ¹H NMR Spectral Data: The aromatic protons on the benzene (B151609) ring of 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one are expected to appear in the range of δ 7.0-8.0 ppm. The methyl group at the 5-position would likely resonate as a singlet around δ 2.2-2.5 ppm. The methylene (B1212753) protons of the thiazine (B8601807) ring are anticipated to show signals in the range of δ 3.0-4.0 ppm, potentially as a singlet or as an AB quartet depending on their magnetic equivalence. The N-H proton of the amide group is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm.
Expected ¹³C NMR Spectral Data: In the ¹³C NMR spectrum, the carbonyl carbon of the lactam ring is expected to have a chemical shift in the range of δ 160-170 ppm. The carbon atoms of the aromatic ring would appear between δ 115-140 ppm. The methyl carbon at the 5-position is predicted to be in the range of δ 15-25 ppm, while the methylene carbon of the thiazine ring would likely be observed around δ 30-40 ppm.
A study on halogenated non-nitro benzothiazinones reported the characterization of compounds by ¹H and ¹³C NMR spectroscopy, with chemical shifts referenced to residual solvent signals. nih.gov This further supports the expected ranges for the chemical shifts in the target molecule.
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 | C=O | 160 - 170 |
| N-H | > 8.0 (broad) | Aromatic-C | 115 - 140 |
| -CH₂- | 3.0 - 4.0 | -CH₂- | 30 - 40 |
| 5-CH₃ | 2.2 - 2.5 | 5-CH₃ | 15 - 25 |
| This is an interactive data table based on predicted values from related compounds. |
Mass Spectrometry (MS) Fragmentation Studies for 5-Methyl-2H-benzo[b]nih.govnih.govthiazin-3(4H)-one
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. The fragmentation of 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one under electron impact (EI) or electrospray ionization (ESI) would be expected to follow pathways characteristic of benzothiazinone derivatives.
The molecular ion peak (M⁺) would be readily observed. Key fragmentation pathways would likely involve the cleavage of the thiazine ring. Common fragmentation patterns for related heterocyclic systems include the loss of small neutral molecules such as CO, H₂S, or fragments from the side chains. For 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, initial fragmentation could involve the loss of the methyl group (M⁺ - 15) or the carbonyl group (M⁺ - 28). Another plausible fragmentation is the retro-Diels-Alder reaction of the thiazine ring, leading to the formation of a stable aromatic fragment.
In a study on the mass fragmentation of related phthalazine (B143731) derivatives, the molecular ion underwent fragmentation with rearrangement to produce several daughter ions. researchgate.net While the specific fragments would differ, the general principles of fragmentation involving rearrangements and the formation of stable ions would apply to 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one as well.
Predicted Fragmentation Pattern: A plausible fragmentation pathway for 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one would involve the initial loss of a methyl radical followed by the elimination of a carbon monoxide molecule to yield a stable benzothiazole-type cation.
| Fragment Ion | Proposed Structure |
| [M]⁺ | C₉H₉NOS⁺ |
| [M-CH₃]⁺ | C₈H₆NOS⁺ |
| [M-CO]⁺ | C₈H₉NS⁺ |
| [M-CH₃-CO]⁺ | C₇H₆NS⁺ |
| This is an interactive data table based on predicted fragmentation patterns. |
X-ray Crystallography for Molecular Conformation and Supramolecular Packing of 5-Methyl-2H-benzo[b]nih.govnih.govthiazin-3(4H)-one
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one is not available in the searched literature, the crystal structure of a closely related derivative, 4-benzyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, offers significant insights into the likely conformation and packing of the target molecule. nih.gov
In the crystal structure of 4-benzyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, the thiazine ring adopts a twisted boat conformation. nih.gov It is highly probable that the thiazine ring in 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one also adopts a similar non-planar conformation. The presence of the methyl group at the 5-position on the benzene ring is unlikely to significantly alter the conformation of the heterocyclic ring.
The supramolecular packing in the crystal of the 4-benzyl derivative is characterized by weak C-H···O interactions, which link the molecules into chains. nih.gov For 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, similar intermolecular interactions, such as N-H···O hydrogen bonds forming dimeric or chain structures, would be expected to play a crucial role in the crystal packing. The presence of the methyl group might also lead to C-H···π interactions, further stabilizing the crystal lattice.
A study on 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] nih.govnih.govbenzothiazinium chloride revealed that the tetracyclic system is nearly planar, with the molecule being slightly bent along the axis defined by the nitrogen and sulfur atoms of the thiazine ring. nih.gov This suggests that the degree of planarity in the benzothiazinone core can be influenced by the nature of the fused ring system and substituents.
| Parameter | Expected Value/Feature |
| Thiazine Ring Conformation | Twisted Boat |
| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions |
| Supramolecular Motifs | Dimeric or chain structures |
| This is an interactive data table based on data from a related crystal structure. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure of 5-Methyl-2H-benzo[b]nih.govnih.govthiazin-3(4H)-one
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Expected IR Absorption Bands: The IR spectrum of 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one is expected to show a strong absorption band for the carbonyl (C=O) stretching of the lactam ring in the region of 1650-1700 cm⁻¹. pressbooks.pub The N-H stretching vibration of the amide group should appear as a broad band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be observed between 2850-3000 cm⁻¹. pressbooks.pub The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.
In a study of 6-(2-((5-(ethylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, characteristic IR bands were observed, confirming the presence of the key functional groups. mdpi.com
Expected Raman Spectral Features: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations are expected to give rise to strong Raman signals. The C-S bond, being more polarizable than C-O or C-N bonds, should also exhibit a distinct Raman signal. Raman spectroscopy has been employed to discern between different types of bacteria by analyzing their unique spectral fingerprints, highlighting its sensitivity to molecular structure. nih.gov
| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3200 - 3400 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| C=O (Amide) | 1650 - 1700 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-S | 600 - 800 | Stretching |
| This is an interactive data table based on characteristic IR absorption frequencies. |
Electronic Absorption and Emission Spectroscopy of 5-Methyl-2H-benzo[b]nih.govnih.govthiazin-3(4H)-one
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The benzothiazine core acts as a chromophore, and its absorption and emission characteristics are influenced by substituents.
Expected UV-Vis Absorption: The UV-Vis spectrum of 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one is expected to exhibit absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions within the aromatic system and the carbonyl group. Typically, benzothiazole (B30560) derivatives show absorption maxima in the range of 300-400 nm. niscpr.res.in The addition of a methyl group to the benzene ring is likely to cause a small bathochromic (red) shift in the absorption maxima. Studies on new aromatic imines containing a thiazole (B1198619) heterocycle have shown that their absorption properties are dependent on the chemical structure. nih.gov
Expected Fluorescence Emission: Many benzothiazole and benzothiadiazole derivatives are known to be fluorescent. nih.govniscpr.res.in The fluorescence properties are highly sensitive to the molecular structure and the solvent environment. niscpr.res.in If 5-Methyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one is fluorescent, its emission spectrum would likely be observed at a longer wavelength than its absorption, with the Stokes shift depending on the extent of structural relaxation in the excited state. A theoretical study on benzothiazole-based fluorescence probes has shown that substituent effects can significantly alter the photophysical properties, including the Stokes shift. nih.gov
| Spectroscopic Parameter | Expected Range/Feature |
| UV-Vis Absorption (λ_max) | 300 - 400 nm |
| Molar Absorptivity (ε) | 10³ - 10⁴ M⁻¹cm⁻¹ |
| Fluorescence Emission (λ_em) | Dependent on excitation wavelength and solvent |
| Stokes Shift | Variable, dependent on molecular structure |
| This is an interactive data table based on typical values for related compounds. |
Computational Chemistry and Quantum Mechanical Investigations of 5 Methyl 2h Benzo B Thiazin 3 4h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 5-Methyl-2H-benzo[b]thiazin-3(4H)-one
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state properties, optimized geometry, and distribution of electronic charge within a molecule. For 5-Methyl-2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one, DFT calculations, typically employing a basis set like B3LYP/6-311++G(d,p), would provide a detailed understanding of its molecular orbitals and reactivity. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 5-Methyl-2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one, the MEP would likely show negative potential around the carbonyl oxygen and the sulfur atom, indicating sites susceptible to electrophilic attack, while positive potential might be found near the amine proton. Such calculations have been employed to understand the electronic properties of similar heterocyclic structures, such as quinobenzothiazinium chlorides and substituted isoindoles. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of 5-Methyl-2H-benzo[b]thiazin-3(4H)-one
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and intermolecular interactions of a compound in a simulated environment, such as in a solvent or bound to a protein.
For 5-Methyl-2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one, MD simulations can reveal its stable conformations and the dynamics of its heterocyclic thiazine (B8601807) ring, which can adopt various conformations like screw-boat or sofa forms. The stability of a particular conformation is crucial for its interaction with specific biological targets.
When studying the interaction of the molecule with a biological target, such as an enzyme, MD simulations can assess the stability of the resulting complex. nih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, researchers can determine if the ligand remains stably bound in the active site. The simulation also provides insights into the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that maintain the complex. Studies on related benzothiazole (B30560) and benzo bohrium.commdpi.comoxazin-3(4H)-one derivatives have used MD to confirm the stability of ligand-protein complexes and identify critical amino acid interactions, highlighting the utility of this method. nih.govacs.org
Quantum Chemical Descriptors and Their Correlation with Reactivity of 5-Methyl-2H-benzo[b]thiazin-3(4H)-one
Quantum chemical descriptors are numerical values derived from DFT calculations that quantify various aspects of a molecule's electronic structure. These descriptors are instrumental in predicting the reactivity and stability of a compound. For 5-Methyl-2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one, these parameters provide a quantitative basis for understanding its chemical behavior.
The correlation between these descriptors and the molecule's reactivity allows for a predictive understanding of its chemical behavior, which is fundamental in the design of new derivatives with specific properties.
Interactive Data Table: Key Quantum Chemical Descriptors
| Descriptor | Symbol | Formula | Significance for Reactivity |
| HOMO Energy | EHOMO | - | Relates to electron-donating ability; higher values indicate greater reactivity towards electrophiles. |
| LUMO Energy | ELUMO | - | Relates to electron-accepting ability; lower values indicate greater reactivity towards nucleophiles. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. |
| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |
| Absolute Electronegativity | χ | (IP + EA) / 2 | Represents the molecule's ability to attract electrons. |
| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; softer molecules are more reactive. |
| Electrophilicity Index | ω | χ² / (2η) | A global measure of electrophilic character. |
Molecular Docking Studies of 5-Methyl-2H-benzo[b]thiazin-3(4H)-one with Biological Targets (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
Derivatives of 2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com Docking studies of these compounds into the active site of AChE have revealed specific and crucial interactions. mdpi.com For 5-Methyl-2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one, a hypothetical docking into the AChE active site (PDB ID: 4EY7) would likely show similar binding patterns.
Interactive Data Table: Predicted Interactions of 5-Methyl-2H-benzo[b]thiazin-3(4H)-one with Acetylcholinesterase (AChE)
| Interacting Moiety of Compound | Type of Interaction | Potential Interacting Amino Acid Residue in AChE |
| 2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one ring | π-π stacking | Trp286, Tyr337 |
| Carbonyl group (C=O) | Hydrogen Bond | Ser293, Phe295 |
| Amine group (N-H) | Hydrogen Bond | Ser293 |
| Fused benzene (B151609) ring | π-π stacking | Trp86 |
These predicted interactions, based on studies of similar molecules, provide a rationale for the potential inhibitory activity of 5-Methyl-2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one and guide the synthesis of more potent derivatives. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) Modeling for 5-Methyl-2H-benzo[b]thiazin-3(4H)-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.
For a series of 5-Methyl-2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one derivatives, a QSAR study would involve several steps. First, a dataset of derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is compiled. The three-dimensional structures of these molecules are then generated and optimized. A wide range of molecular descriptors—such as constitutional, topological, electronic, and steric parameters—are calculated for each molecule.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the biological activity. bohrium.com For more complex relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, hydrophobicity, and hydrogen-bonding character are favorable or unfavorable for activity. mdpi.com
The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. A statistically robust and predictive QSAR model can be an invaluable tool for designing novel 5-Methyl-2H-benzo[b] bohrium.commdpi.comthiazin-3(4H)-one derivatives with enhanced biological potency. bohrium.commdpi.com
Biological Activity and Mechanistic Insights in Vitro of 5 Methyl 2h Benzo B Thiazin 3 4h One
Structure-Activity Relationship (SAR) Studies of 5-Methyl-2H-benzo[b]fao.orgnih.govthiazin-3(4H)-one Analogues for In Vitro Biological Profiles
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For the benzothiazine scaffold, modifications at various positions have been shown to significantly influence biological activity.
Antimicrobial Activity : In a series of newly synthesized benzo[b] fao.orgnih.govthiazin-3(4H)-one derivatives, the nature and position of substituents on the scaffold were found to be critical for antibacterial potency. For instance, certain substitutions led to potent activity against Gram-positive bacteria, while others demonstrated strong inhibition of Gram-negative bacteria. fao.org SAR analysis of related benzothiazole (B30560) derivatives indicated that the presence of a chloro group at the 5th position or methyl and bromo groups at the 7th position of the benzothiazole ring enhanced antibacterial action. nih.gov
Enzyme Inhibition : For acetylcholinesterase (AChE) inhibition, hybridization of the 2H-benzo[b] fao.orgnih.govthiazin-3(4H)-one ring with a thiadiazole moiety has proven effective. nih.govmdpi.com The SAR studies revealed that specific substitutions on the thiadiazole ring, such as a phenyl group, led to significant inhibitory activity against AChE. nih.govmdpi.com
Anticancer Activity : In related quinobenzothiazine derivatives, the presence of a halogen atom or a methyl group at the 9-position influenced their antiproliferative activity against specific cancer cell lines. nih.gov Furthermore, the addition of aminoalkyl substituents at the thiazine (B8601807) nitrogen atom generally increased the activity against the cancer cell lines tested. nih.gov
| Activity | Structural Modification | Effect on Activity | Reference |
| Antibacterial | Chloro group at position 5 of benzothiazole ring | Increased activity | nih.gov |
| Antibacterial | Methyl or bromo group at position 7 of benzothiazole ring | Enhanced activity | nih.gov |
| AChE Inhibition | Hybridization with a substituted thiadiazole ring | Significant inhibition | nih.govmdpi.com |
| Anticancer | Halogen or methyl at position 9 of quinobenzothiazine | Influenced cell line specificity | nih.gov |
| Anticancer | Aminoalkyl group at thiazine nitrogen | Increased activity | nih.gov |
Enzyme Inhibition Mechanisms by 5-Methyl-2H-benzo[b]fao.orgnih.govthiazin-3(4H)-one Derivatives in Cell-Free Systems
Derivatives of 2H-benzo[b] fao.orgnih.govthiazin-3(4H)-one have been identified as potent inhibitors of several key enzymes implicated in disease.
Acetylcholinesterase (AChE) Inhibition : A series of thiadiazole-benzothiazine hybrids were evaluated as AChE inhibitors for potential use in Alzheimer's disease. nih.govmdpi.com Compounds 3i and 3j from this series displayed significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively, comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM). nih.govmdpi.com Molecular docking simulations showed that these compounds interact with key amino acid residues in the active site of AChE, including Trp286, Ser293, Phe295, and Tyr337, through hydrogen bonds and π–π interactions. nih.govmdpi.com
Monoamine Oxidase (MAO) Inhibition : A series of 2H-1,4-benzothiazin-3(4H)-ones were synthesized and evaluated as inhibitors of human MAO-A and MAO-B. The results indicated that these compounds are generally more potent as MAO-B inhibitors. researchgate.net The most potent derivatives exhibited IC50 values for MAO-B inhibition in the nanomolar range (e.g., 2.7 nM for compound 1b ). researchgate.net This selective inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease. researchgate.net
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Derivative 3i | Acetylcholinesterase (AChE) | 0.027 | nih.govmdpi.com |
| Derivative 3j | Acetylcholinesterase (AChE) | 0.025 | nih.govmdpi.com |
| Donepezil (Ref.) | Acetylcholinesterase (AChE) | 0.021 | nih.govmdpi.com |
| Derivative 1b | Monoamine Oxidase B (MAO-B) | 0.0027 | researchgate.net |
| Derivative 1c | Monoamine Oxidase B (MAO-B) | 0.0082 | researchgate.net |
| Derivative 1d | Monoamine Oxidase B (MAO-B) | 0.0096 | researchgate.net |
| Derivative 1h | Monoamine Oxidase B (MAO-B) | 0.0041 | researchgate.net |
| Derivative 1d | Monoamine Oxidase A (MAO-A) | 0.714 | researchgate.net |
Receptor Binding and Modulation Mechanisms of 5-Methyl-2H-benzo[b]fao.orgnih.govthiazin-3(4H)-one at the Molecular Level (In Vitro)
While direct receptor binding studies for 5-Methyl-2H-benzo[b] fao.orgnih.govthiazin-3(4H)-one are not extensively reported, research on structurally similar compounds provides valuable insights. The benzothiazine and related benzodiazepine (B76468) scaffolds are known to interact with various receptors.
GABAa Receptors : The benzodiazepine (BZD) scaffold, which shares structural similarities with the benzothiazine core, is famous for its interaction with the γ-aminobutyric acid type A (GABAa) receptor. chemisgroup.us Ligands bind to the benzodiazepine site on the receptor, causing allosteric modulation that enhances the effect of GABA, leading to inhibitory neurotransmission. chemisgroup.us Novel imidazodiazepines have been synthesized and tested for their binding affinity to different GABAa receptor subtypes. mdpi.combindingdb.org
Dopamine (B1211576) and Serotonin (B10506) Receptors : Related 2H-1,4-benzoxazin-3(4H)-one derivatives, which are structural isosteres of benzothiazinones, have been identified as potent antagonists for dopamine D2 receptors and modulators of serotonin 5-HT1A and 5-HT2A receptors, suggesting potential applications in treating neuropsychiatric disorders. nih.govresearchgate.net
Investigation of Anti-Microbial Activity Mechanisms of 5-Methyl-2H-benzo[b]fao.orgnih.govthiazin-3(4H)-one against Bacterial and Fungal Strains (In Vitro)
A series of novel benzo[b] fao.orgnih.govthiazin-3(4H)-one derivatives demonstrated potent in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) generally ranging from 16 to 64 μg/mL. fao.org However, their effectiveness against fungal strains was found to be weak. fao.org
The mechanism of antibacterial action for the related benzothiazole scaffold has been linked to the inhibition of essential bacterial enzymes. For example, some benzothiazole derivatives act by inhibiting uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme crucial for peptidoglycan biosynthesis in the bacterial cell wall. nih.gov
| Derivative | Microorganism | MIC (μg/mL) | Reference |
| 12g | Gram-positive bacteria | 16 - 64 | fao.org |
| 12i | Gram-positive bacteria | 16 - 64 | fao.org |
| 12o | Gram-positive bacteria | 16 - 64 | fao.org |
| 12b | Gram-negative bacteria | 16 - 64 | fao.org |
Cytotoxicity and Apoptosis Induction Mechanisms of 5-Methyl-2H-benzo[b]fao.orgnih.govthiazin-3(4H)-one in Cancer Cell Lines (In Vitro)
The anticancer potential of the benzothiazine scaffold has been explored through the synthesis and evaluation of various derivatives. Tetracyclic quinobenzothiazinium derivatives, which contain the benzothiazine core, have shown significant antiproliferative activity.
One such derivative, 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] fao.orgnih.govbenzothiazinium chloride , exhibited potent activity against human pancreatic cancer cell lines BxPC-3 and Panc-1, with IC50 values of 0.051 µM and 0.066 µM, respectively. nih.gov The proposed mechanism for these quinobenzothiazines involves the intercalation of their planar structure into the DNA of cancer cells, disrupting DNA replication and leading to cell death. nih.govnih.gov
Furthermore, novel 12(H)-quino[3,4-b] fao.orgnih.govbenzothiazine derivatives showed activity against human malignant melanoma (C-32) and human glioblastoma (SNB-19) cell lines. nih.gov Related 1,5-benzodiazepin-2-one (B1260877) derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HepG2 cancer cells, accompanied by the induction of Caspase 3 and BAX proteins and suppression of the anti-apoptotic Bcl-2 protein. nih.gov
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] fao.orgnih.govbenzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | nih.gov |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] fao.orgnih.govbenzothiazinium chloride | Panc-1 (Pancreatic) | 0.066 | nih.gov |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] fao.orgnih.govbenzothiazinium chloride | WI38 (Normal Fibroblast) | 0.36 | nih.gov |
Anti-Inflammatory and Immunomodulatory Mechanisms (In Vitro) Associated with 5-Methyl-2H-benzo[b]fao.orgnih.govthiazin-3(4H)-one
The anti-inflammatory properties of compounds related to the benzothiazine scaffold have been investigated through several in vitro models.
Inhibition of Inflammatory Mediators : Derivatives of the structurally related 2H-1,4-benzoxazin-3(4H)-one have been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov These compounds inhibited the production of nitric oxide (NO) and downregulated the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Activation of Antioxidant Pathways : The anti-inflammatory mechanism of these benzoxazinone (B8607429) derivatives was further linked to the activation of the Nrf2-HO-1 signaling pathway. This activation leads to a reduction in LPS-induced reactive oxygen species (ROS) production, thereby alleviating inflammation in microglial cells. nih.gov
COX Enzyme Inhibition : In silico and in vitro studies on benzo[d]thiazol-2-amine derivatives demonstrated significant inhibitory action against both COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). rjeid.com
Neuroprotective and Central Nervous System Activity Mechanisms (In Vitro) of 5-Methyl-2H-benzo[b]fao.orgnih.govthiazin-3(4H)-one
The benzothiazine scaffold is a promising platform for developing agents to treat neurodegenerative diseases.
Alzheimer's Disease Models : As mentioned previously, derivatives of 2H-benzo[b] fao.orgnih.govthiazin-3(4H)-one have been developed as potent AChE inhibitors. nih.govmdpi.com Beyond enzyme inhibition, these compounds also exhibited significant antioxidant effects, which is a crucial aspect of neuroprotection as oxidative stress is a major contributor to neuronal damage in Alzheimer's disease. nih.govmdpi.com In vitro blood-brain barrier permeability studies suggested that these compounds have the potential to reach the central nervous system. nih.govmdpi.com
Parkinson's Disease Models : A series of 1,5-benzodiazepin-2(3H)-ones, which are structurally related to benzothiazinones, showed neuroprotective activity against H2O2, 6-hydroxydopamine (6-OHDA), and MPP+ induced toxicity in SH-SY5Y neuroblastoma cells, which are common in vitro models for Parkinson's disease. nih.gov The neuroprotection was associated with a significant reduction in intracellular ROS and superoxide (B77818) levels, improvement of mitochondrial membrane potential, and reduction of apoptosis and caspase-3 levels. nih.gov
Applications of 5 Methyl 2h Benzo B Thiazin 3 4h One in Chemical Biology Research
5-Methyl-2H-benzo[b]researchgate.netnih.govthiazin-3(4H)-one as a Molecular Probe for Elucidating Biological Pathways
There is currently no published research detailing the use of 5-Methyl-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one as a molecular probe to elucidate biological pathways. The development of molecular probes often requires a compound to have a specific, high-affinity interaction with a biological target, such as an enzyme or receptor, to allow for the study of its function or localization. While derivatives of the parent 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one structure have been synthesized and evaluated for activities like acetylcholinesterase inhibition, specific data for the 5-methyl derivative in a probing capacity is not available.
Utilization of 5-Methyl-2H-benzo[b]researchgate.netnih.govthiazin-3(4H)-one in Target Identification and Validation Studies (In Vitro)
There is no available data on the use of 5-Methyl-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one in in vitro target identification and validation studies. Such studies are crucial in drug discovery to understand the mechanism of action of a bioactive compound. While various benzothiazine derivatives have been the subject of target identification efforts for their potential therapeutic effects mdpi.com, the specific 5-methyl substituted compound has not been documented in this regard.
Integration of 5-Methyl-2H-benzo[b]researchgate.netnih.govthiazin-3(4H)-one into Proteomic and Metabolomic Investigations
No studies have been published that describe the integration of 5-Methyl-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one into proteomic or metabolomic investigations. While benzothiazine-based probes have been utilized for specialized proteomic analyses, such as the study of cysteine S-sulfenylation researchgate.netnih.gov, and proteomics has been employed to understand the effects of the simpler compound benzothiazole (B30560) nih.gov, there is no evidence of similar "omics" level research involving 5-Methyl-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one.
Future Perspectives and Emerging Research Avenues for 5 Methyl 2h Benzo B Thiazin 3 4h One
Development of Novel and Efficient Synthetic Strategies for 5-Methyl-2H-benzo[b]mdpi.comnih.govthiazin-3(4H)-one and its Complex Analogues
While established methods for the synthesis of the 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one core exist, future research will likely focus on developing more efficient, high-yield, and environmentally benign strategies. nih.govnih.gov Key areas for development include the exploration of green chemistry methods, such as microwave-assisted synthesis or the use of eco-friendly catalysts and solvents, which have been successfully applied to related benzothiazine structures. nih.govnih.gov
Current synthetic approaches often involve the cyclocondensation of 2-aminothiophenols with α-halo esters or related reagents. nih.gov For instance, 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives can be prepared through the reaction of 2-aminobenzenethiols with reagents like ethyl 2-bromoalkanoates or 2-chloroacetic acid. nih.gov A significant future avenue lies in the diversification of these starting materials and the introduction of novel catalytic systems to improve reaction times and yields. The use of ionic liquids or solid-supported catalysts, for example, could offer advantages in product isolation and catalyst reusability, as seen in the synthesis of analogous benzoxazinones. ijsr.net
Furthermore, the development of one-pot, multi-component reactions presents an attractive strategy for generating complex analogues of 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one with greater molecular diversity. nih.gov Such approaches, which have been used for other benzothiazine derivatives, can streamline the synthetic process, reduce waste, and provide rapid access to libraries of compounds for biological screening. nih.gov The synthesis of complex analogues often involves multi-step sequences starting from the core benzothiazinone structure. For example, derivatives have been created through the nucleophilic substitution reaction between a chloroacetylated benzothiazinone and various thiadiazole rings, or by oxidizing the thiazine (B8601807) sulfur and subsequently reacting with piperazine (B1678402) derivatives to introduce new functionalities. mdpi.comnih.gov
| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Cyclocondensation | 2-Aminobenzenethiols, Ethyl 2-bromoalkanoates | Base-catalyzed reaction | 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives | nih.gov |
| Nucleophilic Substitution | 6-(2-chloroacetyl)-2H-benzo[b] mdpi.comnih.gov thiazin-3(4H)-one, Thiadiazole derivatives | K2CO3, Acetone, Reflux | Complex hybrid molecules | mdpi.com |
| Multi-step Modification | 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one | PCl5, m-CPBA, Piperazine derivatives | 1,2,3-triazole-piperazin-benzo[b] mdpi.comnih.govthiazine 1,1-dioxides | nih.gov |
| One-pot Reaction | 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride, 4-(trifluoromethyl)aniline | Pyridine, 80°C | Fused quinobenzothiazinium systems | nih.gov |
Advanced Computational Prediction of Reactivity and Biological Activity for 5-Methyl-2H-benzo[b]mdpi.comnih.govthiazin-3(4H)-one Derivatives
Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules derived from the 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one scaffold. Future research will increasingly leverage these methods to predict chemical reactivity, understand structure-activity relationships (SAR), and identify potential biological targets before undertaking extensive synthetic work.
Molecular Docking and Dynamics: Molecular docking simulations are instrumental in predicting the binding modes of ligands within the active sites of biological targets. This has been applied to benzothiazine derivatives to understand their interaction with enzymes like acetylcholinesterase, revealing key interactions such as π-π stacking and hydrogen bonding. mdpi.com For instance, the 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one ring has been shown to form π-π interactions with tryptophan residues in the enzyme's active site. mdpi.com Future studies could use docking to screen virtual libraries of 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one analogues against a wide array of protein targets, prioritizing compounds for synthesis. Molecular dynamics (MD) simulations can further refine these findings by providing insights into the stability of ligand-protein complexes over time.
Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the electronic structure, optimized geometry, and reactivity indices of novel derivatives. rsc.org Such calculations have been employed to confirm the structure of complex quinobenzothiazinium salts and to understand their electronic charge distribution. nih.govrsc.org This information is valuable for predicting reaction outcomes and understanding the electronic basis of a molecule's biological activity. nih.gov
Exploration of Unexplored Biological Targets and Mechanistic Pathways for 5-Methyl-2H-benzo[b]mdpi.comnih.govthiazin-3(4H)-one (In Vitro)
The benzothiazine scaffold is associated with a broad spectrum of biological activities, yet many potential targets for 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one remain unexplored. researchgate.net Future in vitro research should aim to systematically screen this compound and its derivatives against diverse biological targets to uncover novel therapeutic applications.
Current and Potential Biological Targets:
Enzyme Inhibition: Derivatives of the related 2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one scaffold have shown significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's. mdpi.com The structurally similar benzoxazinone (B8607429) core has been used to develop potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in hematologic malignancies. nih.gov This precedent suggests that derivatives of 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one should be evaluated against various kinases and proteases involved in cancer and inflammatory diseases.
Anticancer Activity: Fused tetracyclic quinobenzothiazinium compounds have demonstrated potent antiproliferative activity against pancreatic cancer cell lines. nih.gov Other related heterocyclic structures have been found to induce DNA damage and autophagy in lung cancer cells. nih.gov Systematic in vitro screening of 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivatives against a panel of human cancer cell lines is a logical next step to identify new anticancer leads.
Antimicrobial and Immunomodulatory Effects: The broader class of 1,4-benzothiazines is known for its antimicrobial properties. researchgate.net Additionally, related thiadiazole compounds have been shown to modulate immune responses by increasing the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages and lymphocytes, respectively, which is relevant for treating parasitic infections like Leishmaniasis. nih.gov Investigating the effects of 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one on various bacterial and fungal strains, as well as its immunomodulatory potential in in vitro cellular assays, could open new therapeutic avenues.
| Potential Target Class | Specific Example(s) | Rationale / Supporting Evidence | Reference(s) |
| Neuroenzymes | Acetylcholinesterase (AChE) | Benzothiazine derivatives are confirmed AChE inhibitors. | mdpi.com |
| Protein Kinases | Cyclin-Dependent Kinase 9 (CDK9) | Structurally similar benzoxazinones are potent CDK9 inhibitors. | nih.gov |
| Cancer Cell Lines | Pancreatic (BxPC-3, Panc-1), Lung (A549) | Related quinobenzothiazines and benzoxazinones show antiproliferative activity. | nih.govnih.gov |
| Immune Cells | Macrophages, Lymphocytes | Related thiadiazoles modulate NO and ROS production. | nih.gov |
Role of 5-Methyl-2H-benzo[b]mdpi.comnih.govthiazin-3(4H)-one in Fragment-Based Drug Discovery and Lead Optimization (Academic Context)
The relatively simple and synthetically accessible structure of 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one makes it an ideal starting point, or "fragment," for fragment-based drug discovery (FBDD) campaigns within an academic research setting. FBDD involves identifying low-molecular-weight fragments that bind weakly to a biological target, which are then elaborated into more potent lead compounds.
The benzothiazinone core can serve as a foundational scaffold that can be systematically modified. The academic literature provides numerous examples of lead optimization, where a core heterocyclic structure is derivatized to enhance biological activity. mdpi.comnih.gov For instance, researchers have taken a core benzothiazine and added substituents to probe interactions with a target enzyme, leading to compounds with significantly improved inhibitory constants. mdpi.com A future academic pursuit would involve screening a library of simple fragments, including the 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one core, against a novel biological target. Once a binding interaction is confirmed, synthetic efforts can focus on growing the fragment into unoccupied pockets of the binding site, guided by structural biology (e.g., X-ray crystallography) and computational modeling.
This approach allows for an efficient exploration of chemical space around the core scaffold. The synthesis of libraries of analogues, where substituents are varied at different positions of the benzothiazine ring system, is a common strategy for lead optimization. nih.gov For example, modifying the N-H position at the 4-position or the aromatic ring at positions 5 through 8 can lead to dramatic changes in biological activity, providing valuable structure-activity relationship data. mdpi.comnih.gov
Potential for 5-Methyl-2H-benzo[b]mdpi.comnih.govthiazin-3(4H)-one in the Design of Chemical Tools for Biological Research
Beyond its potential as a therapeutic agent, the 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one scaffold can be adapted to create chemical tools or probes for studying biological systems. These tools are essential for target identification, validation, and elucidating complex cellular pathways.
The design of a chemical probe requires a molecule with high selectivity for its target, a known mechanism of action, and a functional handle for derivatization. nih.gov Starting with a potent and selective 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one derivative, researchers could introduce modifications to create valuable research tools:
Affinity-Based Probes: By incorporating a reactive group (e.g., an electrophile or a photo-activatable cross-linker) onto the benzothiazinone scaffold, an affinity-based probe can be created. This probe would bind to its biological target and then form a covalent bond, allowing for subsequent isolation and identification of the target protein via mass spectrometry.
Fluorescent Probes: Attaching a fluorophore to a non-critical position of the molecule would allow for visualization of the target's localization and dynamics within living cells using fluorescence microscopy.
Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable the capture and purification of the target protein and its binding partners from cell lysates using streptavidin-coated beads, facilitating the study of protein-protein interaction networks.
The development of such chemical tools from the 5-Methyl-2H-benzo[b] mdpi.comnih.govthiazin-3(4H)-one scaffold would provide the scientific community with powerful reagents to investigate biological processes with high precision. nih.govnih.gov
Q & A
Advanced Research Question
- QSAR Modeling : Correlate Hammett σ values of substituents with IC50 values using MLR (multiple linear regression).
- 3D Pharmacophore Mapping : Identify essential hydrogen bond acceptors (e.g., carbonyl groups) using MOE software.
Example : A –NO2 group at position 6 increases antibacterial activity by 4-fold compared to –OCH3 .
How does microwave-assisted synthesis enhance the derivatization of benzothiazin-3-one?
Advanced Research Question
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 min vs. 2 h for triazole-1,4-benzothiazine hybrids) and improves yields by 20–30% .
Methodological Tip : Use sealed vessels with controlled pressure (≤ 250 psi) to prevent decomposition of thermally sensitive groups .
What are the best practices for characterizing novel benzothiazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
